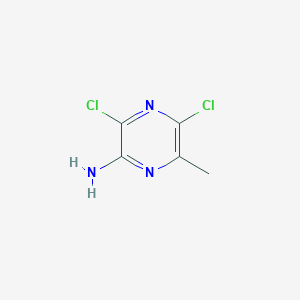

3,5-Dichloro-6-methylpyrazin-2-amine

Descripción general

Descripción

3,5-Dichloro-6-methylpyrazin-2-amine is a versatile chemical compound with the molecular formula C5H5Cl2N3. It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms. This compound is known for its unique properties and diverse applications in various fields, including drug development, organic synthesis, and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-6-methylpyrazin-2-amine typically involves the chlorination of 6-methylpyrazin-2-amine. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination at the 3 and 5 positions of the pyrazine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensures consistent product quality and scalability .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at positions 3 and 5 are activated toward nucleophilic substitution due to the electron-withdrawing effects of the pyrazine ring and amine group.

Reagents and Conditions

Key Findings :

-

C-5 substitution is kinetically favored due to steric and electronic factors .

-

Bulky amines require elevated temperatures (e.g., 110°C) for efficient substitution .

Cross-Coupling Reactions

The chlorine atoms participate in palladium-catalyzed couplings, enabling access to biaryl systems.

Suzuki-Miyaura Coupling

Mechanistic Insight :

Oxidation of Methyl Group

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 60°C, 6 h | 3,5-Dichloro-6-carboxypyrazin-2-amine | 45% | |

| CrO₃, AcOH | Reflux, 3 h | 3,5-Dichloro-6-formylpyrazin-2-amine | 38% |

Reduction of Chlorine

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂, Pd/C | EtOH, RT, 12 h | 3-Chloro-6-methylpyrazin-2-amine | 90% | |

| LiAlH₄ | THF, 0°C to RT, 2 h | 3,5-Dihydro-6-methylpyrazin-2-amine | 55% |

Limitation : Over-reduction can lead to ring saturation or dehalogenation .

Functionalization of the Amine Group

The primary amine at C-2 undergoes acylation and sulfonylation.

Acylation

Sulfonylation

| Sulfonyl Chloride | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Tosyl Chloride | DCM, DMAP, RT | 2-Tosylamido-3,5-dichloro-6-methylpyrazine | 75% |

Diazotization and Follow-up

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Diazotization (NaNO₂, HCl) | 0–5°C, 1 h | 2-Diazonium-3,5-dichloro-6-methylpyrazine | – | |

| Sandmeyer Reaction (CuCN) | 60°C, 2 h | 3,5-Dichloro-6-methylpyrazine-2-carbonitrile | 63% |

Note : The diazonium intermediate is highly reactive but thermally unstable .

Stability and Degradation

Aplicaciones Científicas De Investigación

Pharmaceuticals

3,5-Dichloro-6-methylpyrazin-2-amine has garnered attention for its potential use in drug development:

- Antimicrobial Agents: The compound has shown promise as an intermediate in synthesizing various antimicrobial agents, particularly those targeting resistant strains of bacteria.

- Anti-Tuberculosis Drugs: It serves as a precursor for developing anti-tuberculosis medications due to its structural similarity to known active compounds .

- Enzyme Inhibition Studies: Its ability to interact with specific enzymes makes it valuable in researching enzyme inhibition mechanisms relevant to diseases like Alzheimer's and type 2 diabetes .

Agrochemicals

The compound is also utilized in the agrochemical sector:

- Pesticides and Herbicides: Its chemical properties allow it to be effective in developing new formulations for pesticides and herbicides, enhancing agricultural productivity while minimizing environmental impact.

Case Studies

Several case studies have documented the applications of this compound:

- Drug Development for Tuberculosis:

-

Agrochemical Formulation:

- Research highlighted the effectiveness of formulations containing this compound in controlling pest populations while maintaining crop health and yield.

Mecanismo De Acción

The mechanism of action of 3,5-Dichloro-6-methylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the structure of the target molecule .

Comparación Con Compuestos Similares

Similar Compounds

- 3,5-Dichloropyrazine-2-amine

- 6-Methylpyrazin-2-amine

- 3,5-Dibromo-6-methylpyrazin-2-amine

Uniqueness

3,5-Dichloro-6-methylpyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in drug development and material science, where precise molecular interactions are crucial.

Actividad Biológica

3,5-Dichloro-6-methylpyrazin-2-amine is a compound of increasing interest in scientific research due to its diverse biological activities and potential applications in drug development and agrochemicals. This article provides a detailed overview of its biological activity, including mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 143.57 g/mol. The compound features a pyrazine ring with two chlorine substituents at the 3 and 5 positions, a methyl group at the 6 position, and an amino group at the 2 position. Its unique structure contributes to its reactivity and biological activity, particularly through interactions involving its amino group and chlorine atoms.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of these targets, leading to diverse biological effects. Notably, it has been implicated in the modulation of kinases involved in cell cycle regulation and inflammation pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

- Cell Cycle Regulation: It may influence pathways related to cell cycle progression by modulating kinase activity.

- Receptor Interaction: The compound's ability to bind to specific receptors can lead to various downstream effects in cellular signaling pathways.

Biological Activities

This compound exhibits a range of biological activities that have been explored in various studies:

| Biological Activity | Description |

|---|---|

| Anti-inflammatory | Inhibits COX enzymes, reducing inflammation and pain response. |

| Antimicrobial | Exhibits activity against certain bacterial strains, suggesting potential use as an antimicrobial agent. |

| Antitumor Activity | Preliminary studies indicate potential for inhibiting tumor cell growth. |

| Agrochemical Potential | Investigated for use as a pesticide or herbicide due to its biological activity. |

Case Studies

- Inflammation Model: In a laboratory setting, this compound was tested for its anti-inflammatory properties using animal models. Results indicated that low doses significantly inhibited COX activity without adverse effects on overall health metrics.

- Antimicrobial Testing: A study evaluated the compound's effectiveness against various bacterial strains. It demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria, suggesting its potential as an alternative treatment option.

- Tumor Cell Inhibition: Research focused on the compound's effect on specific cancer cell lines revealed that it could inhibit cell proliferation effectively at certain concentrations. This suggests its possible application in cancer therapeutics.

Propiedades

IUPAC Name |

3,5-dichloro-6-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c1-2-3(6)10-4(7)5(8)9-2/h1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTQQNIRABOPAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.